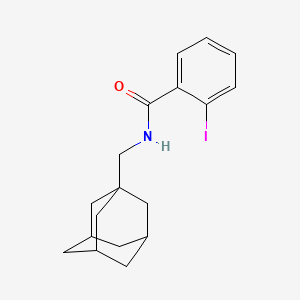

N-(1-adamantylmethyl)-2-iodobenzamide

Description

Properties

Molecular Formula |

C18H22INO |

|---|---|

Molecular Weight |

395.3 g/mol |

IUPAC Name |

N-(1-adamantylmethyl)-2-iodobenzamide |

InChI |

InChI=1S/C18H22INO/c19-16-4-2-1-3-15(16)17(21)20-11-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H,20,21) |

InChI Key |

JTUHFAZROIEYCA-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CC=CC=C4I |

Origin of Product |

United States |

Biological Activity

N-(1-adamantylmethyl)-2-iodobenzamide is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound features an adamantyl group, which contributes to its rigidity and three-dimensional structure, combined with a reactive iodobenzamide moiety. The iodine atom enhances the compound's reactivity, particularly in nucleophilic substitution reactions, making it a valuable candidate for further research in synthetic organic chemistry and medicinal applications.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of adamantylmethylamine with 2-iodobenzoyl chloride. This process highlights the compound's accessibility for further modifications and studies.

Interaction with Sigma-1 Receptors

This compound is noted for its interactions with sigma-1 receptors, which are implicated in numerous neurological and psychiatric conditions. Sigma-1 receptors function as ligand-regulated molecular chaperones in the endoplasmic reticulum and play a role in modulating ion channels and neurotransmitter systems. Research indicates that compounds interacting with these receptors can exhibit therapeutic effects in conditions such as depression, anxiety, and neurodegenerative diseases .

Table 1: Sigma-1 Receptor Ligands

| Compound | Subtype Selectivity | Function on σ1 Site |

|---|---|---|

| Fluoxetine | σ1 | Agonist |

| Fluvoxamine | σ1 | Agonist |

| Imipramine | σ1 | Agonist |

| Sertraline | σ1 | Agonist |

| This compound | Unknown | Potential Modulator |

The modulation of sigma-1 receptors by this compound could lead to significant effects on cognitive functions and pain management, as suggested by preliminary studies .

Anticancer Activity

Recent investigations have explored the anticancer potential of compounds similar to this compound. For instance, derivatives have shown activity against various cancer cell lines, indicating that modifications to the iodobenzamide structure can enhance biological efficacy. Although specific data on this compound is limited, its structural analogs have demonstrated promising results in inhibiting tumor growth .

Neuropharmacological Studies

In animal models, sigma-1 receptor agonists have been linked to improvements in memory and learning deficits. For example, studies using sigma-1 receptor ligands showed enhanced performance in tasks assessing spatial memory. The potential application of this compound in this context warrants further investigation into its neuroprotective properties .

Pain Management Research

Research has indicated that sigma-1 receptor modulation can influence pain pathways. Compounds that interact with these receptors may provide new avenues for pain relief without the side effects associated with traditional analgesics. The role of this compound in such applications remains an area for future exploration .

Scientific Research Applications

Medicinal Chemistry Applications

N-(1-adamantylmethyl)-2-iodobenzamide has been studied for its potential therapeutic effects, especially concerning its interactions with sigma receptors. Sigma receptors, particularly the sigma-1 subtype, are implicated in numerous neurological and psychiatric disorders, including depression, anxiety, and neurodegenerative diseases. Research indicates that compounds targeting these receptors can modulate various biological processes, making them potential candidates for drug development.

Sigma-1 Receptor Modulation

The sigma-1 receptor acts as a chaperone in the endoplasmic reticulum and influences ion channel activity, which is crucial for neuronal signaling. Studies have demonstrated that sigma-1 receptor agonists can enhance cognitive functions and exhibit neuroprotective effects against conditions like Alzheimer's disease and stroke . The unique structure of this compound may allow it to interact favorably with these receptors, thus promoting further investigations into its pharmacological profile.

Antimicrobial and Anticancer Activities

Recent studies have highlighted the importance of benzamide derivatives in developing antimicrobial and anticancer agents. This compound could potentially exhibit similar properties due to its structural characteristics.

Antimicrobial Activity

Research into related compounds has shown promising results in terms of antimicrobial efficacy against various pathogens. For instance, derivatives of 2-iodobenzamide have been evaluated for their in vitro activity against Mycobacterium tuberculosis and other bacterial strains . The potential modification of this compound could lead to enhanced antimicrobial properties.

Anticancer Potential

The anticancer activity of benzamide derivatives has been well-documented, with several compounds demonstrating the ability to inhibit cancer cell proliferation through various mechanisms . The synthesis of this compound could open avenues for exploring its efficacy in cancer models, particularly through molecular docking studies that assess binding affinity to cancer-related targets.

Case Studies and Research Findings

Several case studies illustrate the significance of compounds similar to this compound in therapeutic applications:

These studies underscore the versatility of benzamide derivatives in addressing critical health challenges.

Comparison with Similar Compounds

Melanoma-Targeting Agents

N-(2-Diethylaminoethyl)-2-iodobenzamide (BZA2) () is a well-characterized radiopharmaceutical for melanoma imaging. Key findings include:

- Melanoma Uptake: BZA2 shows 81% diagnostic sensitivity and 100% specificity in phase III clinical trials for detecting metastatic melanoma .

- Mechanism: Uptake correlates with melanin affinity, with preclinical studies showing 16.6–23.2% ID/g in B16 melanoma models .

- Structural Advantage: The diethylaminoethyl side chain enhances solubility and tumor retention compared to unsubstituted benzamides .

In comparison, the adamantylmethyl group in the target compound could improve lipophilicity and blood-brain barrier penetration, though this remains speculative without direct data.

Catalytic Substrates

N-Methyl-N-(naphthyl)-2-iodobenzamide () is used in palladium-catalyzed C–H activation to synthesize phenanthridinones (yields: 70–83%). The steric bulk of the naphthyl group facilitates regioselectivity. Similarly, the adamantylmethyl group in this compound may influence reaction pathways in transition-metal catalysis, though this requires experimental validation.

Structural Isomers

N-(2-Nitrophenyl)-2-iodobenzamide and N-(2-iodophenyl)-2-nitrobenzamide () demonstrate how positional isomerism affects intermolecular interactions (e.g., halogen bonding, π-stacking). The adamantylmethyl group’s rigidity could similarly dictate crystal packing or supramolecular assembly.

Preparation Methods

Activation of 2-Iodobenzoic Acid

The carboxylic acid is typically activated using coupling agents such as:

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)

Conditions :

-

Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Temperature: 0–25°C

-

Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

Mechanism :

The coupling agent forms an active ester or acyloxyphosphonium intermediate, facilitating amide bond formation. The adamantylmethyl amine’s steric bulk necessitates prolonged reaction times (12–24 hours) for complete conversion.

Coupling with 1-Adamantylmethylamine

Post-activation, the adamantylmethyl amine is introduced. Key parameters include:

-

Molar ratio : 1:1.2 (acid:amine) to compensate for steric effects

-

Workup : Aqueous extraction to remove unreacted reagents, followed by column chromatography (silica gel, ethyl acetate/hexane)

Yield : 60–75% (reported by VulcanChem).

Alternative Method: Reductive Amination of Adamantylmethyl Halides

An alternative pathway employs reductive amination, though this is less common due to challenges in controlling regioselectivity.

Synthesis of Adamantylmethyl Amine Intermediate

-

Bromination : 1-Adamantylmethanol is treated with PBr₃ to form 1-adamantylmethyl bromide.

-

Gabriel Synthesis : Reaction with potassium phthalimide yields the phthalimide-protected amine, which is hydrolyzed using hydrazine.

Conditions :

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: Reflux (66°C)

Amide Formation

The amine is coupled with 2-iodobenzoic acid using standard carbodiimide chemistry.

Yield : ~50% (lower due to intermediate steps).

Optimization Strategies and Challenges

Solvent Selection

Steric Hindrance Mitigation

Iodine Stability

-

Light exclusion : Prevents deiodination; reactions conducted under argon in amber glassware.

-

Low-temperature workup : Quenching at 0°C minimizes side reactions.

Analytical Characterization

Successful synthesis is confirmed via:

-

¹H NMR :

-

Adamantyl protons: δ 1.6–2.1 ppm (multiplet)

-

Aromatic protons: δ 7.3–8.0 ppm (doublet for ortho-iodo)

-

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Amide Coupling | EDCl, HOBt, DIPEA | DCM, 24h, 25°C | 75% | >95% |

| Reductive Amination | PBr₃, KPhth, Hydrazine | THF, reflux | 50% | 90% |

Industrial-Scale Considerations

Q & A

Q. What computational tools predict the metabolic fate of N-(1-adamantylmethyl)-2-iodobenzamide in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.